Hbv-IN-31

Hepatitis B cccDNA inhibitor HBsAg

Hbv-IN-31 (CAS 2413192-95-5, molecular formula C23H18ClNO6, MW 439.85) is a synthetic small-molecule inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA). This compound is a flavone derivative and is identified as 'Example 46' in patent WO2020053249A1, which describes a series of cccDNA inhibitors with anti-HBV activity.

Molecular Formula C23H18ClNO6
Molecular Weight 439.8 g/mol
Cat. No. B12398432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-31
Molecular FormulaC23H18ClNO6
Molecular Weight439.8 g/mol
Structural Identifiers
SMILESC1C(CC1OCCOC2=C(C=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)C#N)C(=O)O
InChIInChI=1S/C23H18ClNO6/c24-18-3-1-2-17-19(26)11-21(31-22(17)18)13-4-5-20(15(8-13)12-25)30-7-6-29-16-9-14(10-16)23(27)28/h1-5,8,11,14,16H,6-7,9-10H2,(H,27,28)
InChIKeyIHDWPXWVRCUHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hbv-IN-31 for HBV cccDNA Inhibition: Product Profile and Procurement-Relevant Data


Hbv-IN-31 (CAS 2413192-95-5, molecular formula C23H18ClNO6, MW 439.85) is a synthetic small-molecule inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA) [1]. This compound is a flavone derivative and is identified as 'Example 46' in patent WO2020053249A1, which describes a series of cccDNA inhibitors with anti-HBV activity [2]. The compound is not intended for therapeutic use and is available for research purposes from multiple commercial vendors as a solid, with recommended storage at -20°C and solubility in DMSO .

Critical Procurement Distinctions for Hbv-IN-31: Potency and Mechanism Relative to In-Class cccDNA Inhibitors


The HBV cccDNA inhibitor class includes multiple compounds with varying potency, selectivity, and downstream effects on viral markers. While many compounds share the cccDNA inhibitory mechanism, their efficacy against the clinically relevant HBsAg marker differs substantially. For example, HBV-IN-31 exhibits an IC50 of 0.13 µM against HBsAg, compared to the closely related analog HBV-IN-32 with an IC50 of 0.14 µM . Another cccDNA inhibitor, ccc_R08, demonstrates HBsAg inhibition in the 0.2–5 µM range, making it less potent in this specific assay [1]. Furthermore, trans-ccc_R08, a potent stereoisomer, shows strong inhibition of HBeAg (IC50 0.08 µM) but lacks reported HBsAg data, highlighting the need to match compound selection to specific experimental endpoints . Substituting one cccDNA inhibitor for another without verifying the exact viral marker inhibition profile may lead to inconsistent experimental outcomes, particularly when HBsAg reduction is the primary readout.

Hbv-IN-31 Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons with Closest Analogs


Direct HBsAg Potency Comparison: Hbv-IN-31 (IC50 0.13 µM) vs. HBV-IN-32 (IC50 0.14 µM)

Hbv-IN-31 demonstrates a marginally more potent inhibition of HBsAg compared to its closest analog, HBV-IN-32. Under identical vendor-reported assay conditions, Hbv-IN-31 exhibits an IC50 of 0.13 µM, whereas HBV-IN-32 achieves an IC50 of 0.14 µM . This represents a 7.1% greater potency, which may be relevant for studies where small differences in HBsAg suppression can affect downstream conclusions.

Hepatitis B cccDNA inhibitor HBsAg

Comparative HBsAg Potency: Hbv-IN-31 (IC50 0.13 µM) vs. ccc_R08 (IC50 0.2–5 µM)

In cross-study comparison, Hbv-IN-31 exhibits a substantially lower IC50 for HBsAg inhibition (0.13 µM) compared to the first-in-class oral cccDNA inhibitor ccc_R08, which has a reported HBsAg IC50 range of 0.2–5 µM depending on the experimental system [1]. The 35–96% lower IC50 of Hbv-IN-31 indicates that it may require lower concentrations to achieve similar levels of HBsAg suppression in vitro.

Hepatitis B cccDNA inhibitor HBsAg

Cell Viability vs. Antiviral Activity Therapeutic Window: Hbv-IN-31 (HepDES19 IC50 16.01 µM) vs. HBsAg IC50 (0.13 µM)

In HepDES19 cells, Hbv-IN-31 inhibits cell viability with an IC50 of 16.01 µM after 5 days of treatment [1]. This is approximately 123-fold higher than its HBsAg inhibitory IC50 (0.13 µM) [2], suggesting a favorable selectivity window where antiviral effects occur at concentrations well below those causing significant cytotoxicity.

Hepatitis B cytotoxicity selectivity index

Mechanism Specificity: Hbv-IN-31 cccDNA Inhibition vs. Polymerase Inhibitor Cross-Resistance Profile

Hbv-IN-31 targets cccDNA, a distinct mechanism from nucleos(t)ide analog (NA) polymerase inhibitors. Resistance to NA inhibitors commonly arises from mutations such as rtM204V/I and rtL180M . Although direct resistance data for Hbv-IN-31 are not available, its cccDNA-targeting mechanism may circumvent NA resistance pathways [1]. This class-level inference suggests that Hbv-IN-31 could remain effective in HBV models carrying common NA resistance mutations.

HBV drug resistance cccDNA polymerase inhibitor

Hbv-IN-31 Optimal Use Cases: Research Applications Grounded in Quantitative Evidence


In Vitro HBsAg Suppression Assays Requiring Maximum Potency Among Flavone-Derived cccDNA Inhibitors

Given its 0.13 µM IC50 against HBsAg, which is 7.1% more potent than the closely related analog HBV-IN-32, Hbv-IN-31 is the preferred choice for experiments where small differences in HBsAg reduction are critical. This is particularly relevant for dose-response studies in HBV-expressing cell lines such as HepG2.2.15 or HepAD38, where precise quantification of HBsAg suppression is the primary endpoint [1].

Long-Term HBV Replication Studies Requiring a Favorable Selectivity Window

The 123-fold separation between HBsAg inhibition (0.13 µM) and cytotoxicity (16.01 µM in HepDES19 cells) makes Hbv-IN-31 suitable for extended in vitro experiments [2]. Researchers can maintain antiviral pressure for 5 days or longer without significant cell death, enabling studies of cccDNA dynamics, viral rebound after drug removal, or combination treatments with other antiviral agents .

Mechanistic Studies of cccDNA-Targeted Antiviral Activity Independent of Polymerase Inhibition

Hbv-IN-31 is particularly valuable for research programs investigating HBV cure strategies that bypass nucleos(t)ide analog resistance. Its cccDNA-targeting mechanism is distinct from NA polymerase inhibitors, making it a useful tool to study antiviral effects in cell lines or primary hepatocytes harboring common polymerase mutations (e.g., rtM204V/I, rtL180M) . This application supports the development of combination regimens aimed at eliminating the cccDNA reservoir.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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